molecular formula C19H19N3O4S2 B2472948 N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1260912-07-9

N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2472948
CAS No.: 1260912-07-9
M. Wt: 417.5
InChI Key: VIZMJKCGCFYHEQ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) group attached via an acetamide linker to a thioether-containing heterocyclic core. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions involving thiols and activated acetamide intermediates .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-2-3-7-22-18(24)17-13(6-8-27-17)21-19(22)28-10-16(23)20-12-4-5-14-15(9-12)26-11-25-14/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZMJKCGCFYHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activity, particularly focusing on its pharmacological implications.

Structural Characteristics

The compound features a complex structure integrating a benzodioxole moiety and a thieno[3,2-d]pyrimidine derivative , linked by a sulfanyl group. Its molecular formula is C20H21N3O4S2C_{20}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of approximately 431.5 g/mol. The intricate arrangement of functional groups suggests diverse biological interactions.

PropertyValue
Molecular FormulaC20H21N3O4S2
Molecular Weight431.5 g/mol
CAS Number1252843-42-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the formation of its unique structure. The synthetic route often includes the formation of the benzodioxole and thienopyrimidine components followed by coupling reactions to yield the final compound.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in immune regulation and cancer progression. Inhibition of IDO1 can lead to enhanced immune responses against tumors and has implications for cancer therapy.

Immunomodulatory Effects

The immunomodulatory potential of this compound suggests it may play a role in modulating immune responses. Compounds with similar structures have demonstrated effects on immune cell activation and cytokine production.

Anticancer Properties

Research indicates that compounds sharing structural features with this compound exhibit anticancer properties. For example:

Compound NameBiological Activity
N-(1,3-benzodioxol-5-yl)-2-[5-(4-methylphenyl)-[1,3]thiazolo[3,2-d][1,2,4]triazol-3-ylsulfanyl]acetamideIDO1 Inhibitor
2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamideAnticancer properties

Case Studies

Recent studies have explored the biological activity of similar compounds in various contexts:

  • Cancer Models : In vitro studies demonstrated that compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-[...] significantly inhibited tumor cell proliferation in various cancer models.
  • Immune Response Modulation : Animal models showed that these compounds could enhance T-cell activation and cytokine release when administered alongside tumor antigens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several derivatives documented in the evidence, differing primarily in substituents, ring saturation, and bioactivity profiles. Key comparisons include:

Compound Name Key Substituents/Ring Modifications Molecular Formula Notable Properties/Activities Reference
N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4-Methoxyphenyl; hexahydro ring system C27H25N3O5S2 Enhanced solubility due to methoxy group
N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4-Ethoxyphenyl; hexahydro ring system C27H25N3O5S2 Increased lipophilicity vs. methoxy analog
2-[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide 4-Chlorophenyl; pyrazole ring C18H14ClN5O2S2 Antimicrobial activity (MIC data available)
N-(2-Ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 2-Ethylphenyl substituent C29H29N3O4S2 Improved metabolic stability

Key Observations:

  • Chlorophenyl derivatives (e.g., ) exhibit stronger antibacterial activity, likely due to electron-withdrawing effects.
  • Ring Saturation : Fully saturated hexahydro rings (e.g., ) improve conformational stability but may reduce binding affinity compared to the partially unsaturated 3,4-dihydro system in the target compound.

Structure–Activity Relationship (SAR) Insights

  • Antimicrobial Activity : Thioacetamide-triazole analogs (e.g., compounds 38 and 39 in ) with fluorobenzyl groups show MIC values of 16–32 µg/mL against E. coli, suggesting that electron-deficient aromatic substituents enhance antibacterial potency. The target compound’s butyl group may favor Gram-positive activity due to increased lipophilicity .
  • Enzyme Inhibition : Compounds like N-(5-chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () inhibit α-glucosidase (IC50: 12.3 µM), indicating that bulky substituents (e.g., benzodioxole) may sterically hinder enzyme binding in the target compound.
  • Crystallographic Data: SHELX-refined structures (e.g., ) confirm that thieno[3,2-d]pyrimidine derivatives adopt planar conformations, facilitating π-stacking interactions in biological targets.

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